molecular formula C6H8OS3 B14561968 5-[(Propan-2-yl)oxy]-3H-1,2-dithiole-3-thione CAS No. 62000-86-6

5-[(Propan-2-yl)oxy]-3H-1,2-dithiole-3-thione

Cat. No.: B14561968
CAS No.: 62000-86-6
M. Wt: 192.3 g/mol
InChI Key: CAWXLPJPSLUGSG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-isopropoxy-[1,2]dithiole-3-thione can be achieved through several methods. One common approach involves the reaction of 3,4-bis(isopropylamino)-1,2,5-oxadiazole with disulfur dichloride . Another method includes the defluorinative thioannulation of trifluoropropynes with sulfur . These reactions typically require controlled conditions, such as specific temperatures and solvents, to ensure the successful formation of the desired product.

Industrial Production Methods: Industrial production of 1,2-dithiole-3-thiones, including 5-isopropoxy-[1,2]dithiole-3-thione, often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of elemental sulfur and disulfur dichloride in these processes is common .

Chemical Reactions Analysis

Types of Reactions: 5-Isopropoxy-[1,2]dithiole-3-thione undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of sulfur atoms in the compound, which can participate in redox processes .

Common Reagents and Conditions: Common reagents used in the reactions of 5-isopropoxy-[1,2]dithiole-3-thione include thiols, dithiothreitol, and glutathione . These reactions often occur under physiologically relevant conditions, such as in the presence of oxygen and at specific pH levels.

Major Products Formed: The major products formed from the reactions of 5-isopropoxy-[1,2]dithiole-3-thione depend on the type of reaction. For example, oxidation reactions may produce sulfoxides or sulfones, while substitution reactions can lead to the formation of various derivatives with different functional groups .

Properties

CAS No.

62000-86-6

Molecular Formula

C6H8OS3

Molecular Weight

192.3 g/mol

IUPAC Name

5-propan-2-yloxydithiole-3-thione

InChI

InChI=1S/C6H8OS3/c1-4(2)7-5-3-6(8)10-9-5/h3-4H,1-2H3

InChI Key

CAWXLPJPSLUGSG-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC(=S)SS1

Origin of Product

United States

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